Propylhexedrine, (+)-

Description

BenchChem offers high-quality Propylhexedrine, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propylhexedrine, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6556-29-2 |

|---|---|

Molecular Formula |

C10H21N |

Molecular Weight |

155.28 g/mol |

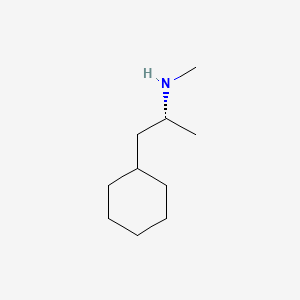

IUPAC Name |

(2R)-1-cyclohexyl-N-methylpropan-2-amine |

InChI |

InChI=1S/C10H21N/c1-9(11-2)8-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3/t9-/m1/s1 |

InChI Key |

JCRIVQIOJSSCQD-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](CC1CCCCC1)NC |

Canonical SMILES |

CC(CC1CCCCC1)NC |

Origin of Product |

United States |

Foundational & Exploratory

(+)-Propylhexedrine chemical structure and stereoisomerism

An In-depth Technical Guide on the Chemical Structure and Stereoisomerism of (+)-Propylhexedrine

Introduction

Propylhexedrine (B1218579) is a sympathomimetic amine utilized primarily as a nasal decongestant.[1][2][3] Marketed most commonly in the United States under the brand name Benzedrex, it serves as the active ingredient in over-the-counter nasal inhalers to provide temporary relief from congestion associated with colds, allergies, and allergic rhinitis.[1][2][4] Propylhexedrine was introduced by Smith, Kline & French in 1949 as a replacement for amphetamine in their Benzedrine inhalers, aiming to offer a substance with a lower potential for central nervous system stimulation and abuse.[4][5]

Structurally, propylhexedrine is an analogue of methamphetamine, with the key difference being the substitution of an alicyclic cyclohexyl group for the aromatic phenyl group.[1][2] This modification significantly alters its pharmacological profile, reducing its central stimulant effects compared to amphetamines.[4] The compound is chiral and is commercially supplied as a racemic mixture of its (R) and (S) enantiomers.[1][6] This guide provides a detailed examination of the chemical structure, physicochemical properties, and stereoisomerism of the dextrorotatory enantiomer, (+)-propylhexedrine.

Chemical Structure and Physicochemical Properties

(+)-Propylhexedrine, a member of the alkylamine class, is chemically designated as (R)-1-cyclohexyl-N-methylpropan-2-amine.[1] Its structure consists of a cyclohexane (B81311) ring attached to a propane (B168953) backbone, with a methylamino group at the second position of the propane chain.

Key Structural Features:

-

Core Scaffold: A cyclohexylpropane structure.

-

Functional Groups: A secondary amine (methylamino group).

-

Chirality: A stereocenter at the α-carbon (the carbon atom of the propane chain bonded to the methylamino group).

The freebase form of propylhexedrine is a volatile, oily liquid at room temperature with a characteristic amine odor.[1][7] This volatility allows for its administration via inhalation.[1] It is miscible with alcohol, chloroform, and ether, but only very slightly soluble in water.[7] Propylhexedrine readily absorbs carbon dioxide from the air.[7] Its hydrochloride salt is a stable, crystalline solid that is soluble in water.[1][7]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of propylhexedrine and its salts.

| Property | Value | Reference(s) |

| IUPAC Name | (±)-1-cyclohexyl-N-methylpropan-2-amine | [1] |

| Other Names | N,α-Dimethylcyclohexaneethanamine, Benzedrex | [7][9] |

| CAS Number | 101-40-6 (racemic free base) | [1][7] |

| 1007-33-6 (racemic HCl salt) | [9][10] | |

| Molecular Formula | C₁₀H₂₁N | [1][7] |

| Molar Mass | 155.285 g·mol⁻¹ | [1][8] |

| Appearance | Oily liquid | [7] |

| Boiling Point | 205 °C at 760 mmHg | [7] |

| Density | 0.8501 g/cm³ at 25 °C | [7] |

| Refractive Index | 1.4600 at 20 °C | [7] |

| Solubility (HCl Salt) | Soluble in water, DMF, DMSO, Ethanol | [7][9] |

| Specific Rotation [α]D | (+)-dextropropylhexedrine HCl: +14.73° (26 °C) | [7] |

| (-)-levopropylhexedrine HCl: -14.74° (26 °C) | [7] |

Stereoisomerism

Propylhexedrine possesses a single chiral center at the carbon atom bonded to the nitrogen atom (C-2 of the propane chain), giving rise to two stereoisomers: a pair of enantiomers.[1]

-

(S)-(−)-Propylhexedrine: Also known as levopropylhexedrine.

-

(R)-(+)-Propylhexedrine: Also known as dextropropylhexedrine.

The active ingredient in commercial Benzedrex inhalers is racemic (RS)-propylhexedrine, meaning it contains an equal mixture of both the (S) and (R) enantiomers.[1] The (S)-isomer, levopropylhexedrine, is reported to be the more biologically active of the two enantiomers, acting as the predominant releaser of norepinephrine (B1679862) and dopamine.[1][4]

Caption: Stereoisomers of Propylhexedrine.

Experimental Protocols

Synthesis of Racemic Propylhexedrine

The synthesis of propylhexedrine is typically achieved via the catalytic hydrogenation of methamphetamine (the corresponding phenyl analogue). This procedure effectively reduces the aromatic phenyl ring to a saturated cyclohexyl ring.

Protocol based on Zenitz et al. (1947): [7]

-

Reaction Setup: In a high-pressure hydrogenation apparatus, dissolve methamphetamine hydrochloride in glacial acetic acid.

-

Catalyst Addition: Add Adams' platinum catalyst (platinum dioxide) to the solution.

-

Hydrogenation: Subject the mixture to hydrogen gas at an elevated pressure (e.g., 3-4 atmospheres) and temperature. Maintain agitation to ensure proper mixing.

-

Monitoring: The reaction is complete when the theoretical amount of hydrogen has been absorbed, indicating the full reduction of the phenyl ring.

-

Catalyst Removal: After cooling and releasing the pressure, filter the reaction mixture to remove the platinum catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The residue is crude propylhexedrine hydrochloride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-ether, to yield pure racemic propylhexedrine hydrochloride.

-

Free Base Liberation (Optional): To obtain the free base, dissolve the hydrochloride salt in water, make the solution alkaline with a strong base (e.g., NaOH), and extract the oily propylhexedrine free base with an organic solvent like ether. Dry the organic extract and remove the solvent by evaporation.

Resolution of Enantiomers

The separation of racemic propylhexedrine into its individual enantiomers can be accomplished by classical chemical resolution, which involves the formation of diastereomeric salts using a chiral resolving agent.

Protocol based on U.S. Patent 2,454,746: [7][11]

-

Salt Formation: Dissolve racemic propylhexedrine free base in a suitable solvent (e.g., methanol (B129727) or ethanol). In a separate container, dissolve an equimolar amount of an enantiomerically pure chiral acid, such as (+)-tartaric acid, in the same solvent.

-

Diastereomer Crystallization: Combine the two solutions. The two resulting diastereomeric salts—(R)-propylhexedrine-(+)-tartrate and (S)-propylhexedrine-(+)-tartrate—will have different solubilities. One salt will preferentially crystallize out of the solution upon standing or cooling. Seeding the solution with a small crystal of the desired salt can facilitate this process.[11]

-

Separation: Isolate the crystallized diastereomeric salt by filtration. This solid will be enriched in one enantiomer (e.g., the less soluble (R)-propylhexedrine-(+)-tartrate). The mother liquor will be enriched in the other diastereomer ((S)-propylhexedrine-(+)-tartrate).

-

Purification of Diastereomer: The purity of the crystallized salt can be enhanced by one or more recrystallizations from a suitable solvent.

-

Liberation of Enantiomer: To recover the pure enantiomer, dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine.

-

Extraction: Extract the liberated free base of the single enantiomer (e.g., (R)-(+)-propylhexedrine) with an organic solvent.

-

Final Isolation: Dry the organic extract and evaporate the solvent to yield the pure enantiomeric free base. The process can be repeated on the mother liquor (using a different chiral resolving agent if necessary, like (-)-tartaric acid) to isolate the other enantiomer.

References

- 1. Propylhexedrine - Wikipedia [en.wikipedia.org]

- 2. Propylhexedrine [bionity.com]

- 3. Propylhexdrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Abuse, Toxicology and the Resurgence of Propylhexedrine: A Case Report and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propylhexedrine: a vintage drug of abuse, rediscovered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. Propylhexedrine [drugfuture.com]

- 8. Propylhexedrine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medkoo.com [medkoo.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of (+)-Propylhexedrine on Dopamine and Norepinephrine Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Pharmacology of (+)-Propylhexedrine

(+)-Propylhexedrine is a cycloalkylamine that is structurally related to methamphetamine, with the key difference being the substitution of a cyclohexane (B81311) ring for the phenyl ring of methamphetamine.[2] This structural modification significantly alters its pharmacokinetic and pharmacodynamic properties, leading to a greater proportion of effects on the peripheral nervous system compared to the central nervous system.[2]

At a molecular level, (+)-propylhexedrine primarily targets the presynaptic monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[1] Its mechanism of action is analogous to that of amphetamine, functioning as a substrate for these transporters. This interaction leads to a cascade of events culminating in the non-vesicular release of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft.[1]

Mechanism of Action at Dopamine and Norepinephrine Transporters

The primary mechanism of action of (+)-propylhexedrine at DAT and NET is as a releasing agent, which can be broken down into several key steps:

-

Competitive Substrate: (+)-Propylhexedrine acts as a competitive substrate for DAT and NET, binding to the same site as the endogenous neurotransmitters, dopamine and norepinephrine.

-

Transporter-Mediated Uptake: Following binding, (+)-propylhexedrine is transported into the presynaptic neuron by the transporters.

-

Disruption of Vesicular Storage: Once inside the neuron, (+)-propylhexedrine is thought to interact with and disrupt the vesicular monoamine transporter 2 (VMAT2).[2] This disruption leads to the leakage of dopamine and norepinephrine from synaptic vesicles into the cytoplasm.

-

Transporter Reversal: The increased cytoplasmic concentration of dopamine and norepinephrine, coupled with the interaction of (+)-propylhexedrine with the transporter, induces a conformational change in DAT and NET, causing them to reverse their direction of transport.

-

Neurotransmitter Efflux: This reversal results in the transport of dopamine and norepinephrine from the cytoplasm into the synaptic cleft, independent of normal, action potential-dependent vesicular release.[1]

This cascade of events leads to a significant increase in the extracellular concentrations of dopamine and norepinephrine, which are responsible for the stimulant effects of the drug.

Signaling Pathways

The interaction of (+)-propylhexedrine with monoamine transporters initiates a complex signaling cascade. The following diagram illustrates the proposed mechanism of transporter-mediated release.

Caption: Proposed mechanism of (+)-propylhexedrine-induced neurotransmitter release.

Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative data (e.g., IC50, Ki, EC50 values) for the interaction of (+)-propylhexedrine with dopamine and norepinephrine transporters. While the qualitative mechanism as a releasing agent is described, the precise affinity and potency of the compound at these transporters have not been publicly reported. The following tables are provided as templates for the type of data that would be necessary for a complete quantitative understanding of (+)-propylhexedrine's activity.

Table 1: Binding Affinity of (+)-Propylhexedrine for Dopamine and Norepinephrine Transporters

| Transporter | Radioligand | Ki (nM) | Reference |

| Dopamine Transporter (DAT) | e.g., [³H]WIN 35,428 | Data not available | - |

| Norepinephrine Transporter (NET) | e.g., [³H]Nisoxetine | Data not available | - |

Table 2: Potency of (+)-Propylhexedrine to Inhibit Dopamine and Norepinephrine Uptake

| Transporter | Substrate | IC50 (nM) | Reference |

| Dopamine Transporter (DAT) | [³H]Dopamine | Data not available | - |

| Norepinephrine Transporter (NET) | [³H]Norepinephrine | Data not available | - |

Table 3: Potency of (+)-Propylhexedrine to Induce Dopamine and Norepinephrine Release

| Transporter | Neurotransmitter | EC50 (nM) | Reference |

| Dopamine Transporter (DAT) | Dopamine | Data not available | - |

| Norepinephrine Transporter (NET) | Norepinephrine | Data not available | - |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key in vitro assays used to characterize the interaction of compounds like (+)-propylhexedrine with dopamine and norepinephrine transporters.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific transporter.

References

Pharmacological Profile of Propylhexedrine: A Technical Guide with a Focus on Stereochemistry

Executive Summary

Propylhexedrine (B1218579) is a sympathomimetic amine utilized primarily as a nasal decongestant.[1][2] It is structurally related to amphetamine and exerts its pharmacological effects primarily through the release of the monoamine neurotransmitters norepinephrine (B1679862) and dopamine (B1211576).[3][4] As a chiral compound, propylhexedrine exists as two stereoisomers: dextro- and levo-propylhexedrine. The commercially available form is a racemic mixture of both enantiomers.[1] It is generally reported that the levorotatory isomer is the more biologically active of the two; however, a detailed pharmacological profile of the dextrorotatory enantiomer is not available in the current scientific literature.[1][5] This guide provides a comprehensive overview of the pharmacology of racemic propylhexedrine, details the experimental protocols required to elucidate the specific properties of its dextrorotatory enantiomer, and presents visualizations of the relevant biological pathways and experimental workflows.

Introduction to Propylhexedrine and Stereoisomerism

Propylhexedrine is a synthetic stimulant belonging to the cycloalkylamine class. Its primary medical use is for the temporary relief of nasal congestion associated with colds, hay fever, and allergies.[4][6] The therapeutic effect is achieved through its vasoconstrictive properties, which reduce swelling in the nasal passages.[3] At a molecular level, propylhexedrine functions as a releasing agent for norepinephrine and dopamine, and to a lesser extent, serotonin (B10506), by interacting with their respective transporters.[5][7]

Propylhexedrine possesses a chiral center, resulting in two enantiomers: (R)-propylhexedrine (dextrorotatory) and (S)-propylhexedrine (levorotatory). The differential interaction of enantiomers with chiral biological targets such as receptors and transporters can lead to significant differences in their pharmacodynamic and pharmacokinetic profiles.[8][9] For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or contribute to adverse effects.[8][10] Although it is stated that levopropylhexedrine (B10762870) is the more active isomer, the specific pharmacological activities of dextro-propylhexedrine remain largely uncharacterized in publicly available literature.[1][5]

Pharmacological Profile of Racemic Propylhexedrine

The pharmacological data available for propylhexedrine is primarily for the racemic mixture.

2.1. Pharmacodynamics

The primary mechanism of action of racemic propylhexedrine is the release of norepinephrine and dopamine from presynaptic nerve terminals.[3][4] This is achieved by interacting with the monoamine transporters (norepinephrine transporter - NET, and dopamine transporter - DAT), causing them to reverse their direction of transport.[5] This leads to an increase in the synaptic concentration of these neurotransmitters, resulting in sympathomimetic effects.

Table 1: Summary of Pharmacodynamic Actions of Racemic Propylhexedrine

| Target | Action | Effect |

| Norepinephrine Transporter (NET) | Releasing Agent | Increased synaptic norepinephrine |

| Dopamine Transporter (DAT) | Releasing Agent | Increased synaptic dopamine |

| Serotonin Transporter (SERT) | Weak Releasing Agent | Minor increase in synaptic serotonin |

| Vesicular Monoamine Transporter 2 (VMAT2) | Antagonist | Further enhances monoamine release |

| Alpha-Adrenergic Receptors | Agonist | Vasoconstriction |

Note: Quantitative data such as Ki, IC50, and EC50 values for the individual enantiomers of propylhexedrine are not available in the reviewed literature.

2.2. Pharmacokinetics

The pharmacokinetic properties of propylhexedrine have been described for the racemic mixture.

Table 2: Pharmacokinetic Parameters of Racemic Propylhexedrine

| Parameter | Value | Reference |

| Absorption | Minimal systemic absorption after intranasal administration. | [11] |

| Onset of Action | 30 seconds - 5 minutes | [11] |

| Duration of Action | 30 minutes - 2 hours | [11] |

| Metabolism | Hepatic | [11] |

| Metabolites | Norpropylhexedrine, cyclohexylacetoxine, 4-hydroxypropylhexedrine | [1][11] |

| Elimination Half-life | Approximately 4 ± 1.5 hours | [1] |

| Excretion | Urine | [11] |

Experimental Protocols for Pharmacological Characterization

To determine the specific pharmacological profile of dextro-propylhexedrine, a series of in vitro experiments would be required. The following are detailed protocols for key assays.

3.1. Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

-

Objective: To determine the binding affinity of dextro-propylhexedrine for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

-

Materials:

-

Cell membranes prepared from cells expressing the human recombinant DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

-

Dextro-propylhexedrine solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding control (e.g., cocaine for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).

-

Scintillation vials and scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with the radioligand and varying concentrations of dextro-propylhexedrine in the assay buffer.

-

For determination of non-specific binding, incubate the membranes with the radioligand and a high concentration of the non-specific binding control.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of dextro-propylhexedrine.

-

Determine the IC50 value (the concentration of dextro-propylhexedrine that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

3.2. Neurotransmitter Uptake Inhibition Assays

These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into cells.

-

Objective: To determine the potency (IC50) of dextro-propylhexedrine to inhibit the uptake of dopamine, norepinephrine, and serotonin.

-

Materials:

-

Cells expressing the human recombinant DAT, NET, or SERT.

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Dextro-propylhexedrine solutions of varying concentrations.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation counter.

-

-

Procedure:

-

Pre-incubate the cells with varying concentrations of dextro-propylhexedrine.

-

Initiate the uptake by adding the radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

-

3.3. Neurotransmitter Release Assays

These assays measure the ability of a compound to induce the release of neurotransmitters from cells.

-

Objective: To determine the efficacy (EC50) of dextro-propylhexedrine to induce the release of dopamine and norepinephrine.

-

Materials:

-

Cells expressing the human recombinant DAT or NET, or synaptosomes prepared from specific brain regions (e.g., striatum for dopamine, hippocampus for norepinephrine).

-

Radiolabeled neurotransmitters for preloading (e.g., [³H]dopamine or [³H]norepinephrine).

-

Superfusion apparatus.

-

Dextro-propylhexedrine solutions of varying concentrations.

-

Physiological buffer (e.g., Krebs-Ringer buffer).

-

Scintillation counter.

-

-

Procedure:

-

Preload the cells or synaptosomes with the radiolabeled neurotransmitter.

-

Wash the preparations to remove excess unincorporated radioactivity.

-

Place the preparations in a superfusion chamber and perfuse with buffer to establish a stable baseline of neurotransmitter release.

-

Expose the preparations to varying concentrations of dextro-propylhexedrine for a defined period.

-

Collect the superfusate fractions.

-

At the end of the experiment, lyse the cells/synaptosomes to determine the remaining radioactivity.

-

Measure the radioactivity in the collected fractions and the cell lysate using a scintillation counter.

-

Calculate the fractional release of the neurotransmitter for each concentration of dextro-propylhexedrine.

-

Determine the EC50 value from the concentration-response curve.

-

Visualizations

4.1. Signaling Pathway of a Monoamine Releasing Agent

The following diagram illustrates the general mechanism of action of a sympathomimetic amine like propylhexedrine at a presynaptic nerve terminal.

References

- 1. Propylhexedrine - Wikipedia [en.wikipedia.org]

- 2. Propylhexdrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Propylhexedrine? [synapse.patsnap.com]

- 4. What is Propylhexedrine used for? [synapse.patsnap.com]

- 5. Abuse, Toxicology and the Resurgence of Propylhexedrine: A Case Report and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nasal decongestant effect of propylhexedrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for Propylhexedrine (HMDB0015659) [hmdb.ca]

- 8. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselectivity in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. reference.medscape.com [reference.medscape.com]

In Vitro Receptor Binding Affinity of (+)-Propylhexedrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Propylhexedrine is a sympathomimetic amine utilized primarily as a nasal decongestant. Its structural similarity to methamphetamine has led to its investigation as a central nervous system stimulant. This technical guide provides a comprehensive overview of the in vitro receptor binding profile of (+)-propylhexedrine, based on available scientific literature. While qualitative descriptions of its interactions with various receptors and transporters are present, a notable scarcity of quantitative binding affinity data (e.g., Kᵢ, IC₅₀ values) exists in publicly accessible databases and literature. This guide summarizes the known molecular targets, provides detailed general protocols for relevant in vitro assays, and uses visualizations to illustrate the implicated signaling pathways and experimental workflows.

Introduction

(+)-Propylhexedrine, a cycloalkylamine derivative, is the active ingredient in the Benzedrex® nasal inhaler.[1] Structurally, it is an analog of methamphetamine, with the key difference being the substitution of a cyclohexyl ring for the phenyl ring.[2] This modification is believed to reduce its ability to cross the blood-brain barrier, leading to more pronounced peripheral versus central effects.[2] Medicinally, it functions as an α-adrenergic agonist, producing vasoconstriction in the nasal mucosa to relieve congestion.[1][3] However, at higher, non-therapeutic doses, it exhibits stimulant properties attributed to its interaction with monoaminergic systems.[1] This guide focuses on the in vitro pharmacology of (+)-propylhexedrine, specifically its binding affinity for key central nervous system receptors and transporters.

Molecular Targets and Mechanism of Action

Based on available literature, (+)-propylhexedrine is understood to interact with several key molecular targets, primarily within the monoaminergic system. Its mechanism of action is multifaceted and includes:

-

Adrenergic Receptor Agonism: At therapeutic concentrations, propylhexedrine (B1218579) acts as an adrenergic agonist, which underlies its utility as a nasal decongestant.[1]

-

Monoamine Transporter Interaction: It is described as a releasing agent for norepinephrine, dopamine, and serotonin.[2] This action is mediated by its interaction with the respective monoamine transporters (NET, DAT, and SERT), causing a reversal of their normal function.[4]

-

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Propylhexedrine is an agonist at TAAR1, a receptor known to be activated by various amphetamine-like substances.[2] TAAR1 activation can modulate the activity of monoamine transporters.[2]

-

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: The compound is also reported to inhibit VMAT2, which is responsible for packaging monoamines into synaptic vesicles.[2][4] Inhibition of VMAT2 leads to an increase in cytosolic monoamine concentrations, further promoting their release.

Quantitative In Vitro Receptor Binding Affinity

A comprehensive search of the scientific literature and publicly available databases did not yield specific quantitative in vitro receptor binding affinity data (e.g., Kᵢ, IC₅₀) for (+)-propylhexedrine at its putative molecular targets. The tables below are structured to present such data; however, they currently reflect the lack of available information.

Table 1: G-Protein Coupled Receptor (GPCR) Binding Affinities of (+)-Propylhexedrine

| Receptor | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Assay Type | Source |

| Adrenergic α₁ | Data Not Available | Data Not Available | Data Not Available | Radioligand Binding | N/A |

| Adrenergic α₂ | Data Not Available | Data Not Available | Data Not Available | Radioligand Binding | N/A |

| Adrenergic β | Data Not Available | Data Not Available | Data Not Available | Radioligand Binding | N/A |

| Dopamine D₁ | Data Not Available | Data Not Available | Data Not Available | Radioligand Binding | N/A |

| Dopamine D₂ | Data Not Available | Data Not Available | Data Not Available | Radioligand Binding | N/A |

| Serotonin (5-HT) Subtypes | Data Not Available | Data Not Available | Data Not Available | Radioligand Binding | N/A |

| TAAR1 | Data Not Available | Data Not Available | Data Not Available | Radioligand Binding | N/A |

Table 2: Monoamine Transporter and Vesicular Transporter Binding Affinities of (+)-Propylhexedrine

| Transporter | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Assay Type | Source |

| Norepinephrine Transporter (NET) | Data Not Available | Data Not Available | Data Not Available | Radioligand Binding | N/A |

| Dopamine Transporter (DAT) | Data Not Available | Data Not Available | Data Not Available | Radioligand Binding | N/A |

| Serotonin Transporter (SERT) | Data Not Available | Data Not Available | Data Not Available | Radioligand Binding | N/A |

| Vesicular Monoamine Transporter 2 (VMAT2) | Data Not Available | Data Not Available | Data Not Available | Radioligand Binding | N/A |

Experimental Protocols

While specific protocols for determining the binding affinity of (+)-propylhexedrine were not found, this section provides detailed, generalized methodologies for the key in vitro assays that would be employed for such a characterization.

Radioligand Binding Assay for GPCRs and Transporters

This protocol describes a standard method for determining the binding affinity of a test compound (e.g., (+)-propylhexedrine) to a receptor or transporter of interest using a competitive binding assay.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from its target.

Materials:

-

Cell membranes expressing the target receptor/transporter

-

Radioligand specific for the target

-

Test compound ((+)-propylhexedrine)

-

Non-specific binding control (a high concentration of a known ligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor/transporter in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

A fixed concentration of the radioligand (typically at or below its Kₑ)

-

Increasing concentrations of the test compound ((+)-propylhexedrine).

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of a known unlabeled ligand.

-

-

Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

TAAR1 Functional Assay (cAMP Accumulation)

This protocol describes a method to determine the functional activity of (+)-propylhexedrine at the TAAR1 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the EC₅₀ value of (+)-propylhexedrine for TAAR1 activation.

Materials:

-

HEK293 cells stably expressing human TAAR1

-

Cell culture medium

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX)

-

Test compound ((+)-propylhexedrine)

-

Positive control (a known TAAR1 agonist, e.g., β-phenylethylamine)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

-

Cell Culture: Culture HEK293-hTAAR1 cells to confluency in appropriate cell culture flasks.

-

Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.

-

Assay:

-

Remove the culture medium and wash the cells with assay buffer.

-

Add increasing concentrations of the test compound ((+)-propylhexedrine) or the positive control to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.

-

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows related to the in vitro pharmacology of (+)-propylhexedrine.

Caption: Proposed mechanism of action of (+)-propylhexedrine at the presynaptic terminal.

Caption: General experimental workflow for a radioligand binding assay.

Conclusion

(+)-Propylhexedrine is a pharmacologically active compound with a complex mechanism of action involving adrenergic agonism and modulation of monoamine transporters and receptors. While its qualitative pharmacology is described, there is a significant gap in the scientific literature regarding its quantitative in vitro receptor binding affinities. The experimental protocols and workflows provided in this guide offer a framework for researchers to undertake such studies, which are crucial for a more complete understanding of the molecular pharmacology of (+)-propylhexedrine and for informing future drug development and safety assessments. Further research is warranted to elucidate the precise binding characteristics of this compound at its various molecular targets.

References

The Structure-Activity Relationship of Propylhexedrine and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylhexedrine (B1218579), a synthetic sympathomimetic amine, is widely known for its use as a nasal decongestant. Structurally related to methamphetamine, it exerts its primary pharmacological effects through the release of norepinephrine (B1679862) and dopamine (B1211576). This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of propylhexedrine and its analogs. While specific quantitative SAR data for a broad series of propylhexedrine analogs is not extensively available in the public domain, this document outlines the key structural features governing its activity, details the experimental protocols necessary for such evaluations, and presents the underlying signaling pathways.

Introduction

Propylhexedrine, chemically known as (±)-1-cyclohexyl-N-methylpropan-2-amine, is a volatile amine used in over-the-counter nasal decongestant inhalers, most notably Benzedrex®.[1] Its structural similarity to amphetamine-like compounds has led to its investigation for stimulant effects, which are primarily attributed to its action as a norepinephrine-dopamine releasing agent (NDRA).[2] Understanding the relationship between the chemical structure of propylhexedrine and its biological activity is crucial for the development of novel therapeutic agents with improved selectivity and reduced side-effect profiles. This guide synthesizes the available information on the SAR of propylhexedrine and provides a framework for future research in this area.

General Structure-Activity Relationships of Sympathomimetic Amines

The SAR for sympathomimetic amines, the class to which propylhexedrine belongs, is well-established. Key structural features influencing activity at adrenergic receptors and monoamine transporters include:

-

The Amine Group: A primary or secondary aliphatic amine is essential for high agonist activity. For propylhexedrine, this is a secondary amine with a methyl substituent. Increasing the size of the N-alkyl substituent generally decreases alpha-adrenergic activity and increases beta-adrenergic activity.[3]

-

The Alkyl Chain: A two-carbon chain separating the amine from the ring structure is optimal for activity.

-

The Ring System: Propylhexedrine possesses a cyclohexyl ring instead of the phenyl ring found in amphetamine. This substitution of an alicyclic for an aromatic ring significantly modifies its pharmacological profile, generally reducing its central nervous system stimulant potency compared to methamphetamine.

-

Stereochemistry: Propylhexedrine is a chiral molecule, with the (S)-enantiomer (levopropylhexedrine) being the more biologically active isomer.[1]

Mechanism of Action and Signaling Pathways

Propylhexedrine's primary mechanism of action at therapeutic doses is as an α-adrenergic agonist, causing vasoconstriction in the nasal mucosa and providing decongestant effects.[2][4] At higher, recreational doses, it acts as an NDRA in the central nervous system.[2] This involves the following steps:

-

Transporter Interaction: Propylhexedrine interacts with the dopamine transporter (DAT) and norepinephrine transporter (NET) on presynaptic neurons.[5]

-

Reversal of Transporter Function: This interaction causes the transporters to reverse their direction of flow, expelling dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft.[3][5]

-

Vesicular Monoamine Transporter 2 (VMAT2) Antagonism: Propylhexedrine may also antagonize VMAT2, leading to an increased cytoplasmic concentration of neurotransmitters available for release.[3]

-

Receptor Activation: The elevated levels of norepinephrine and dopamine in the synapse lead to the activation of postsynaptic adrenergic and dopaminergic receptors, resulting in stimulant effects.[5]

Signaling Pathway Diagram

Caption: Propylhexedrine's mechanism of action in the central nervous system.

Quantitative Structure-Activity Relationship Data

A comprehensive search of the scientific literature did not yield specific quantitative structure-activity relationship (SAR) data in the form of tables detailing the binding affinities (Ki) or inhibitory concentrations (IC50) for a series of propylhexedrine analogs at the dopamine and norepinephrine transporters. Such data is essential for a detailed understanding of how structural modifications to the propylhexedrine scaffold impact its biological activity. The following table is a representative template of how such data would be presented.

| Analog | Modification | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Selectivity (DAT/NET) |

| Propylhexedrine | - | Data not available | Data not available | Data not available | Data not available |

| Analog 1 | N-demethyl | Data not available | Data not available | Data not available | Data not available |

| Analog 2 | N-ethyl | Data not available | Data not available | Data not available | Data not available |

| Analog 3 | 4-hydroxycyclohexyl | Data not available | Data not available | Data not available | Data not available |

| Analog 4 | Phenyl ring | Data not available | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. The data presented is hypothetical due to the lack of available quantitative SAR data for propylhexedrine analogs.

Experimental Protocols

To determine the quantitative SAR of propylhexedrine and its analogs, standardized in vitro assays are employed to measure their interaction with monoamine transporters. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[6][7][8]

Objective: To determine the equilibrium dissociation constant (Ki) of propylhexedrine analogs for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT).

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding inhibitors: Benztropine (for DAT), desipramine (B1205290) (for NET), fluoxetine (B1211875) (for SERT).

-

Test compounds (propylhexedrine and its analogs).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Membrane Preparation: Culture HEK293 cells expressing the target transporter to confluency. Harvest the cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer.

-

Binding Assay: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assays

These assays directly measure the ability of a compound to block the transport of neurotransmitters into cells.[2][9][10]

Objective: To determine the IC50 values of propylhexedrine analogs for the inhibition of dopamine, norepinephrine, and serotonin uptake.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Test compounds (propylhexedrine and its analogs).

-

96-well microplates.

-

Scintillation counter.

Procedure:

-

Cell Plating: Plate the transporter-expressing cells in 96-well plates and grow to confluency.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of the test compound or vehicle.

-

Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate uptake.

-

Incubation: Incubate for a short period at 37°C.

-

Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Quantification: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.

-

Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression.

Experimental Workflow Diagram

References

- 1. Propylhexedrine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. PROPYLHEXEDRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. Propylhexedrine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters | Semantic Scholar [semanticscholar.org]

- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Neurochemical Effects of (+)-Propylhexedrine on Monoamine Release: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational and research purposes only. Propylhexedrine (B1218579) is a substance with potential for abuse and adverse health consequences.

Executive Summary

(+)-Propylhexedrine is a synthetic sympathomimetic amine, structurally related to methamphetamine, known for its use as a nasal decongestant and its potential for misuse as a central nervous system stimulant.[1][2] This technical guide provides an in-depth overview of the neurochemical effects of (+)-propylhexedrine, with a specific focus on its interaction with monoamine transporters—dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). While qualitative data consistently indicate that propylhexedrine functions as a monoamine releasing agent, this guide also highlights the current gap in publicly available, peer-reviewed quantitative data (e.g., IC50, EC50, and Ki values) for its activity at these transporters.[3][4] Detailed experimental protocols for assays typically used to characterize such compounds are provided to facilitate future research in this area.

Mechanism of Action

(+)-Propylhexedrine exerts its primary neurochemical effects by augmenting synaptic concentrations of the monoamine neurotransmitters: dopamine, norepinephrine, and serotonin.[2][3][4] This is achieved through a multi-faceted mechanism targeting presynaptic neuronal terminals.

2.1 Reversal of Monoamine Transporters: The principal mechanism of action is the reversal of the normal function of DAT, NET, and SERT.[3][4] Instead of reuptaking neurotransmitters from the synaptic cleft back into the presynaptic neuron, propylhexedrine induces a conformational change in these transporters, causing them to operate in reverse. This results in the efflux of monoamine neurotransmitters from the cytoplasm of the presynaptic neuron into the synaptic cleft.[3]

2.2 Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Evidence suggests that propylhexedrine may also inhibit the Vesicular Monoamine Transporter 2 (VMAT2).[1][3] VMAT2 is responsible for packaging cytoplasmic monoamines into synaptic vesicles for subsequent release upon neuronal firing. Inhibition of VMAT2 by propylhexedrine would lead to an accumulation of monoamines in the cytoplasm, thereby increasing the available pool for transporter-mediated release.

2.3 Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Like other amphetamine-related compounds, it is plausible that propylhexedrine acts as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 activation can modulate the activity of monoamine transporters, further contributing to the release of neurotransmitters.

The S-(+)-enantiomer, also known as levopropylhexedrine, is considered to be the more biologically active isomer.[1]

Figure 1: Proposed mechanism of (+)-propylhexedrine-induced monoamine release.

Quantitative Data on Monoamine Transporter Interactions

A comprehensive review of the scientific literature did not yield specific peer-reviewed quantitative data (IC50, EC50, Ki) for the interaction of (+)-propylhexedrine with the dopamine, norepinephrine, and serotonin transporters. The following tables are presented to illustrate the types of data that would be generated from the experimental protocols described in Section 4.0 and are essential for a complete neuropharmacological profile of this compound.

Table 1: Monoamine Transporter Binding Affinity

| Transporter | Radioligand | Ki (nM) |

|---|---|---|

| Dopamine (DAT) | e.g., [³H]WIN 35,428 | Data Not Available |

| Norepinephrine (NET) | e.g., [³H]Nisoxetine | Data Not Available |

| Serotonin (SERT) | e.g., [³H]Citalopram | Data Not Available |

This table would summarize the binding affinity of (+)-propylhexedrine for each monoamine transporter.

Table 2: Monoamine Transporter Uptake Inhibition

| Transporter | Substrate | IC₅₀ (nM) |

|---|---|---|

| Dopamine (DAT) | e.g., [³H]Dopamine | Data Not Available |

| Norepinephrine (NET) | e.g., [³H]Norepinephrine | Data Not Available |

| Serotonin (SERT) | e.g., [³H]Serotonin | Data Not Available |

This table would show the potency of (+)-propylhexedrine in inhibiting the reuptake of monoamines.

Table 3: Monoamine Release Potency

| Transporter | Monoamine | EC₅₀ (nM) |

|---|---|---|

| Dopamine (DAT) | Dopamine | Data Not Available |

| Norepinephrine (NET) | Norepinephrine | Data Not Available |

| Serotonin (SERT) | Serotonin | Data Not Available |

This table would quantify the potency of (+)-propylhexedrine in inducing the release of monoamines.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the neurochemical effects of compounds like (+)-propylhexedrine.

4.1 In Vitro Monoamine Transporter Binding Assays

These assays determine the affinity of a compound for the monoamine transporters.

-

Objective: To determine the equilibrium dissociation constant (Ki) of (+)-propylhexedrine at DAT, NET, and SERT.

-

Materials:

-

Cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 cells).

-

Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

(+)-Propylhexedrine solutions of varying concentrations.

-

Nonspecific binding agent (e.g., 10 µM cocaine for DAT).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and fluid.

-

-

Procedure:

-

Culture and harvest cells expressing the target transporter.

-

Prepare cell membranes by homogenization and centrifugation.

-

In a 96-well plate, combine cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of (+)-propylhexedrine.

-

For determining nonspecific binding, a separate set of wells will contain a high concentration of a known displacer.

-

Incubate the plates to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place filters in scintillation vials with scintillation fluid and quantify radioactivity using a scintillation counter.

-

Calculate Ki values from the IC50 values obtained from competitive binding curves using the Cheng-Prusoff equation.

-

Figure 2: General workflow for a monoamine transporter radioligand binding assay.

4.2 In Vitro Synaptosome Release Assays

These assays measure the ability of a compound to evoke the release of monoamines from isolated nerve terminals.

-

Objective: To determine the EC50 value for (+)-propylhexedrine-induced release of dopamine, norepinephrine, and serotonin.

-

Materials:

-

Rodent brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine).

-

Sucrose homogenization buffer.

-

Krebs-Ringer buffer.

-

Radiolabeled monoamines (e.g., [³H]Dopamine).

-

Superfusion system with temperature-controlled chambers.

-

(+)-Propylhexedrine solutions of varying concentrations.

-

Scintillation counter and fluid.

-

-

Procedure:

-

Prepare synaptosomes from fresh rodent brain tissue by homogenization and differential centrifugation.

-

Preload synaptosomes by incubating them with a radiolabeled monoamine.

-

Transfer the preloaded synaptosomes to chambers in a superfusion system.

-

Perfuse the synaptosomes with buffer to establish a stable baseline of radioactivity release.

-

Switch to a buffer containing a specific concentration of (+)-propylhexedrine for a set period.

-

Collect fractions of the superfusate throughout the experiment.

-

Quantify the radioactivity in each fraction using a scintillation counter.

-

Calculate the amount of monoamine released as a percentage of the total synaptosomal content.

-

Generate concentration-response curves to determine the EC50 value.

-

4.3 In Vivo Microdialysis

This technique measures the extracellular levels of monoamines in the brain of a living animal following drug administration.

-

Objective: To measure changes in extracellular dopamine, norepinephrine, and serotonin in specific brain regions of an awake, freely moving animal after administration of (+)-propylhexedrine.

-

Materials:

-

Laboratory animals (e.g., rats, mice).

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes.

-

Perfusion pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

(+)-Propylhexedrine for systemic administration.

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system.

-

-

Procedure:

-

Surgically implant a guide cannula into the target brain region (e.g., nucleus accumbens) of an anesthetized animal.

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant rate.

-

Collect baseline dialysate samples to measure basal monoamine levels.

-

Administer (+)-propylhexedrine to the animal (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the concentration of monoamines and their metabolites in the dialysate samples using HPLC-ED.

-

Express the results as a percentage change from baseline levels.

-

Figure 3: Logical relationship of experimental approaches to characterize a monoamine releasing agent.

Conclusion

(+)-Propylhexedrine is a monoamine releasing agent that acts by reversing the function of the dopamine, norepinephrine, and serotonin transporters, and potentially through inhibition of VMAT2. While this mechanism is qualitatively understood, a significant gap exists in the scientific literature regarding the quantitative potency and affinity of (+)-propylhexedrine at these transporters. The experimental protocols detailed in this guide provide a framework for researchers to generate the necessary data to fully characterize the neuropharmacological profile of this compound. Such data are crucial for a comprehensive understanding of its therapeutic potential, abuse liability, and toxicological profile. Further research is warranted to elucidate the precise quantitative interactions of (+)-propylhexedrine with monoamine systems.

References

In-depth Technical Guide: (+)-Propylhexedrine Metabolism and Metabolite Identification in Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of (+)-propylhexedrine, focusing on the identification of its metabolites. The information is compiled from foundational studies and supplemented with current analytical methodologies relevant to the field. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and toxicology.

Introduction to (+)-Propylhexedrine Metabolism

(+)-Propylhexedrine, a sympathomimetic amine, is the active ingredient in the Benzedrex® nasal inhaler and is structurally related to methamphetamine. Understanding its metabolic fate is crucial for assessing its pharmacokinetic profile, duration of action, and potential for toxicity. The metabolism of propylhexedrine (B1218579) primarily occurs in the liver and involves several key biotransformation pathways.[1][2]

Metabolic Pathways of (+)-Propylhexedrine

The in vivo metabolism of (+)-propylhexedrine in humans proceeds through several major pathways, including N-demethylation, C-oxidation (hydroxylation), N-oxidation, dehydrogenation, and hydrolysis.[3] The primary identified metabolites in human urine are norpropylhexedrine, cis- and trans-4-hydroxypropylhexedrine, and cyclohexylacetoxime.[4][5]

The key metabolic reactions are:

-

N-demethylation: The removal of the methyl group from the nitrogen atom results in the formation of the primary amine metabolite, norpropylhexedrine.[3]

-

C-oxidation (Hydroxylation): Oxidation of the cyclohexyl ring, predominantly at the 4-position, leads to the formation of diastereoisomeric alcohols: cis-4-hydroxypropylhexedrine and trans-4-hydroxypropylhexedrine.[4]

-

N-oxidation and subsequent reactions: While N-hydroxypropylhexedrine is an intermediate formed in vitro, it is not typically detected in human urine.[4] However, the presence of cyclohexylacetoxime in urine suggests the involvement of an N-oxidation pathway.[4]

Below is a diagram illustrating the primary metabolic pathways of (+)-propylhexedrine.

Quantitative Data on In Vivo Metabolites

A thorough review of the published literature did not yield specific quantitative data for the in vivo metabolites of (+)-propylhexedrine in humans. The foundational studies focused on the identification and structural elucidation of the metabolites rather than their quantification.[4] Forensic toxicology case reports have quantified parent propylhexedrine in blood and urine, but not its individual metabolites.[2][6] Therefore, the following table summarizes the identified metabolites without concentration values.

| Metabolite | Biological Matrix | Concentration Range | Notes |

| Norpropylhexedrine | Urine | Not Reported | A major metabolite resulting from N-demethylation.[4][5] |

| cis-4-Hydroxypropylhexedrine | Urine | Not Reported | A major metabolite resulting from hydroxylation of the cyclohexyl ring.[4] |

| trans-4-Hydroxypropylhexedrine | Urine | Not Reported | A major metabolite resulting from hydroxylation of the cyclohexyl ring.[4] |

| Cyclohexylacetoxime | Urine | Not Reported | Identified as a metabolite, suggesting an N-oxidation pathway is involved in vivo.[4] |

Disclaimer: The absence of quantitative data in this table reflects the lack of such information in the currently available scientific literature. Further research is required to quantify the distribution of these metabolites in vivo.

Experimental Protocols for Metabolite Identification

The identification of (+)-propylhexedrine metabolites has historically been achieved using Gas-Liquid Chromatography (GLC) and combined Gas Chromatography-Mass Spectrometry (GC-MS).[4] The following protocols are based on established methods for the analysis of amphetamine-related compounds and are provided as a guide for researchers.

Synthesis of Reference Standards

The synthesis of reference standards for the identified metabolites is essential for their unambiguous identification.

-

Norpropylhexedrine: Can be synthesized from cyclohexylacetone (B95054) through reductive amination.[3]

-

cis- and trans-4-Hydroxypropylhexedrine: Synthesis would likely involve the reduction of a corresponding 4-keto-propylhexedrine precursor, which could be synthesized from a protected 4-hydroxycyclohexylacetone. The stereoisomers would require separation by chromatography.

-

Cyclohexylacetoxime: Can be synthesized by the reaction of cyclohexylacetone with hydroxylamine.

Sample Preparation from Urine

A general procedure for the extraction of propylhexedrine and its metabolites from urine for GC-MS analysis is as follows:

-

Enzymatic Hydrolysis: To a 5 mL urine sample, add a deuterated internal standard and β-glucuronidase. Incubate at 65°C for 3 hours to cleave any glucuronide conjugates.[7]

-

pH Adjustment: Adjust the pH of the hydrolyzed urine to approximately 9-10 with a suitable base (e.g., concentrated ammonium (B1175870) hydroxide).

-

Liquid-Liquid Extraction (LLE): Extract the alkalinized urine with an organic solvent such as a mixture of chloroform (B151607) and isopropanol. Vortex and centrifuge to separate the layers.

-

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

Derivatization for GC-MS Analysis

Derivatization is often necessary for amine and hydroxyl groups to improve their chromatographic properties and produce characteristic mass spectra.[8][9]

-

Reagent Addition: To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or heptafluorobutyric anhydride (B1165640) (HFBA).[9]

-

Reaction: Cap the tube and heat at 70-90°C for 20-30 minutes to ensure complete derivatization.

-

Reconstitution: After cooling, the derivatized sample can be reconstituted in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of derivatized amphetamine-like compounds and can be adapted for propylhexedrine metabolites.

-

Gas Chromatograph: Agilent 7890 GC system or equivalent.

-

Column: Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.[8]

-

Injector: Splitless injection at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/minute to 300°C.

-

Hold: 5 minutes at 300°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977 MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for potential quantification.

The following diagram outlines a typical experimental workflow for the identification of (+)-propylhexedrine metabolites in urine.

Conclusion

The in vivo metabolism of (+)-propylhexedrine in humans has been characterized, leading to the identification of several key metabolites, including norpropylhexedrine, cis- and trans-4-hydroxypropylhexedrine, and cyclohexylacetoxime.[4] The primary analytical technique for their identification has been GC-MS following extraction and derivatization. However, a significant gap exists in the scientific literature regarding the quantitative analysis of these metabolites. Future research should focus on developing and validating sensitive and specific quantitative methods, such as LC-MS/MS, to determine the concentrations of these metabolites in biological fluids. This will provide a more complete understanding of the pharmacokinetics of (+)-propylhexedrine and will be invaluable for clinical and forensic toxicology.

References

- 1. Liquid chromatographic analysis of amphetamine and related compounds in urine using solid-phase extraction and 3,5-dinitrobenzoyl chloride for derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Propylhexedrine - Wikipedia [en.wikipedia.org]

- 4. Identification of the major metabolites of propylhexedrine in vivo (in man) and in vitro (in guinea pig and rabbit) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Norpropylhexedrine - Wikipedia [en.wikipedia.org]

- 6. Intravenous abuse of propylhexedrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. gcms.cz [gcms.cz]

- 9. academic.oup.com [academic.oup.com]

A Technical Guide to the Physicochemical Properties of (+)-Propylhexedrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of (+)-propylhexedrine hydrochloride (CAS Number: 1007-33-6). The information herein is compiled for use in research, drug development, and forensic applications, with a focus on quantitative data, experimental context, and relevant biological pathways.

Chemical and Physical Properties

(+)-Propylhexedrine hydrochloride is the salt form of propylhexedrine (B1218579), a synthetic cycloalkylamine.[1] Structurally, it is an analog of methamphetamine, where the phenyl ring is replaced by a cyclohexane (B81311) ring.[2] This modification significantly influences its properties, particularly reducing its central nervous system stimulant effects compared to amphetamines.[2] The hydrochloride salt exists as a stable, clear to off-white crystalline solid, in contrast to its free base form, which is a volatile, oily liquid at room temperature.[1][3]

General Properties

The fundamental identification and structural properties of (+)-propylhexedrine hydrochloride are summarized below.

| Property | Value | Reference |

| CAS Number | 1007-33-6 | [3][4][5] |

| Molecular Formula | C₁₀H₂₁N • HCl | [3] |

| Molecular Weight | 191.74 g/mol | [4][5][6] |

| IUPAC Name | (±)-1-cyclohexyl-N-methylpropan-2-amine;hydrochloride | [5][7] |

| Synonyms | Benzedrex, Obesin, Dristan Inhaler, Eventin | [1][6] |

| Appearance | Crystalline Solid | [1][3] |

| Melting Point | 127-128 °C | [4][8] |

Solubility Profile

The solubility of propylhexedrine hydrochloride has been determined in various organic and aqueous solvents. This data is critical for formulation development, analytical sample preparation, and understanding its behavior in biological systems.

| Solvent | Solubility | Reference |

| Water | Soluble | [2][8] |

| PBS (pH 7.2) | 10 mg/mL | [3][9] |

| Ethanol | 20 mg/mL | [2][3][9] |

| DMSO | 20 mg/mL | [3][9] |

| DMF | 20 mg/mL | [3][9] |

| Methanol | 1 mg/mL | [3][9] |

Experimental Protocols

While specific experimental documentation from individual studies is not publicly available, the determination of the physicochemical properties listed above follows standardized laboratory procedures.

Melting Point Determination

The melting point of a crystalline solid like propylhexedrine hydrochloride is typically determined using a digital melting point apparatus.

General Protocol:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The tube is placed into the heating block of the apparatus.

-

The temperature is ramped up at a controlled rate.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For pure substances, this range is typically narrow.

Solubility Assessment

Solubility is determined by adding a solute to a known volume of a solvent until the solution is saturated and excess, undissolved solute remains.

General Protocol:

-

A precise amount of propylhexedrine hydrochloride is added to a set volume of the target solvent (e.g., 1 mL) at a specified temperature.

-

The mixture is agitated (e.g., via vortexing or shaking) for a prolonged period to ensure equilibrium is reached.

-

The sample is visually inspected for undissolved particles.

-

If the sample dissolves completely, more solute is added incrementally until saturation is achieved. The final concentration is then reported in mg/mL.

Spectroscopic Analysis

Characterization and identification of propylhexedrine hydrochloride are confirmed using various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy : This technique identifies the functional groups present in the molecule based on the absorption of infrared radiation at specific wavenumbers.

-

Mass Spectrometry (MS) : Often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), this method provides the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint for identification and quantification in biological matrices.[3]

Synthesis and Metabolism

Synthesis Workflow

A common and historically significant method for synthesizing propylhexedrine involves the catalytic hydrogenation of methamphetamine.[1][7] This process reduces the aromatic phenyl group of methamphetamine to a cyclohexyl group, yielding propylhexedrine.

Caption: General workflow for the synthesis of propylhexedrine from methamphetamine.

Mechanism of Action

Propylhexedrine functions primarily as an α-adrenergic agonist and a monoamine releasing agent.[2][6] At therapeutic doses, its vasoconstrictive properties are utilized for nasal decongestion.[1][10] At higher doses, it stimulates the central nervous system by binding to monoamine transporters (for norepinephrine (B1679862) and dopamine) and reversing their direction of flow.[7][10] This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to stimulant effects.[10] It may also antagonize VMAT2, further enhancing neurotransmitter release.[6][11]

References

- 1. Propylhexedrine - Wikipedia [en.wikipedia.org]

- 2. Propylhexedrine hydrochloride | 1007-33-6 | Benchchem [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. DL-Propylhexedrine hydrochloride | 1007-33-6 | FP27235 [biosynth.com]

- 5. Buy Propylhexedrine hydrochloride | 1007-33-6 | >98% [smolecule.com]

- 6. medkoo.com [medkoo.com]

- 7. PROPYLHEXEDRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. Propylhexedrine [drugfuture.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. What is the mechanism of Propylhexedrine? [synapse.patsnap.com]

- 11. psychonautwiki.org [psychonautwiki.org]

A Technical Guide to the Historical Development of Propylhexedrine from Racemic Mixtures

Abstract: This document provides a detailed examination of the historical and chemical context surrounding the development of propylhexedrine (B1218579), with a specific focus on its origins as a racemic mixture designed to replace amphetamine in nasal decongestant products. It explores the pharmacological rationale behind its creation, the differentiation of its stereoisomers, its mechanism of action, and the experimental methodologies characteristic of the era in which it was developed. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the evolution of sympathomimetic amines and the role of stereochemistry in pharmacology.

Introduction: The Post-Amphetamine Era in Nasal Decongestants

The mid-20th century presented a significant challenge in respiratory medicine: the widespread abuse of amphetamine from nasal inhalers. Benzedrine, an inhaler containing racemic amphetamine sulfate, was highly effective as a nasal decongestant but its potent central nervous system (CNS) stimulant properties led to extensive non-medical use.[1][2] This public health concern created an urgent need for a safer alternative that could retain the therapeutic vasoconstrictor effects of amphetamine while minimizing its undesirable and addictive psychoactive properties.[3][4] In response, researchers at Smith, Kline & French embarked on a program of chemical modification, leading to the development of propylhexedrine, which was introduced commercially in 1949 under the brand name Benzedrex.[5][6]

Historical Development: A Deliberate Attenuation of CNS Activity

The core innovation in the development of propylhexedrine was the targeted modification of the amphetamine molecule. Propylhexedrine is a structural analog of methamphetamine, with the critical difference being the saturation of the aromatic phenyl ring into an alicyclic cyclohexyl ring.[7] This was achieved through the catalytic hydrogenation of methamphetamine.[5]

This seemingly simple chemical change has profound pharmacological consequences. The aromaticity of the phenyl ring in amphetamine and methamphetamine facilitates their ability to cross the blood-brain barrier, a key factor in their potent CNS stimulant effects. By replacing this with a saturated cyclohexyl group, the resulting molecule, propylhexedrine, has significantly reduced lipophilicity and a diminished capacity to penetrate the CNS.[8] The result was a compound that retained potent peripheral adrenergic activity, making it an effective vasoconstrictor for nasal application, but with substantially weaker central stimulant effects.[8][9]

References

- 1. Intravenous abuse of propylhexedrine (Benzedrex) and the risk of brainstem dysfunction in young adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Significance of Chirality in Pharmacological and Toxicological Properties of Drugs [ouci.dntb.gov.ua]

- 4. lagunatreatment.com [lagunatreatment.com]

- 5. Propylhexedrine - Wikipedia [en.wikipedia.org]

- 6. Propylhexedrine: a vintage drug of abuse, rediscovered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.psychonautwiki.org [m.psychonautwiki.org]

- 8. researchgate.net [researchgate.net]

- 9. Propylhexdrine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuropharmacological Profile of (+)-Propylhexedrine: A Technical Guide on its Central Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Propylhexedrine, a synthetic sympathomimetic amine and the active ingredient in the over-the-counter nasal decongestant Benzedrex®, exerts significant effects on the central nervous system (CNS) at supratherapeutic doses. Structurally similar to methamphetamine, its mechanism of action primarily involves the release of the monoamine neurotransmitters norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA), with a lesser effect on serotonin (B10506) (5-HT). This is achieved through the reversal of the respective monoamine transporters (NET, DAT, and SERT) and inhibition of the vesicular monoamine transporter 2 (VMAT2). This technical guide provides a comprehensive overview of the CNS effects of (+)-propylhexedrine, presenting available quantitative data, detailed experimental protocols for its study, and visualizations of its signaling pathways and experimental workflows.

Introduction